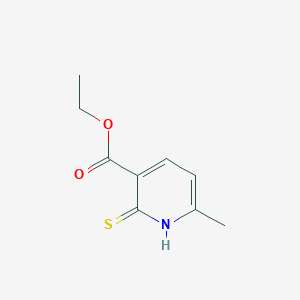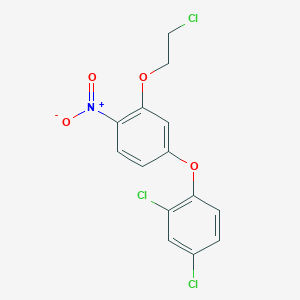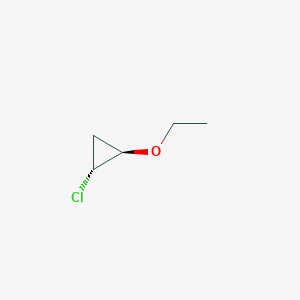
N,N-Diethylbutanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethylbutanimidamide is an organic compound with the molecular formula C8H18N2 It is characterized by the presence of an amidine group, which is a functional group containing a carbon-nitrogen double bond (C=N) and a nitrogen atom bonded to two alkyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N,N-Diethylbutanimidamide can be synthesized through the reaction of butanamide with diethylamine. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the amidine group. Common dehydrating agents include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts can also enhance the reaction rate and yield. The final product is purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Diethylbutanimidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the amidine group to an amine.
Substitution: The nitrogen atoms in the amidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Oximes or nitriles.
Reduction: Primary or secondary amines.
Substitution: Various substituted amidines depending on the reagents used.
Applications De Recherche Scientifique
N,N-Diethylbutanimidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N,N-Diethylbutanimidamide involves its interaction with specific molecular targets. The amidine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparaison Avec Des Composés Similaires
N,N-Dimethylbutanimidamide: Similar structure but with methyl groups instead of ethyl groups.
N,N-Diethylacetamidamide: Contains an acetamide group instead of a butanamide group.
N,N-Diethylformamidamide: Contains a formamide group instead of a butanamide group.
Uniqueness: N,N-Diethylbutanimidamide is unique due to its specific alkyl chain length and the presence of the amidine group, which imparts distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
53510-30-8 |
|---|---|
Formule moléculaire |
C8H18N2 |
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
N,N-diethylbutanimidamide |
InChI |
InChI=1S/C8H18N2/c1-4-7-8(9)10(5-2)6-3/h9H,4-7H2,1-3H3 |
Clé InChI |
RFCZFRBWFIKGTJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=N)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[Amino(phenyl)methyl]-4-chlorophenyl]methanol;hydrochloride](/img/structure/B14641101.png)
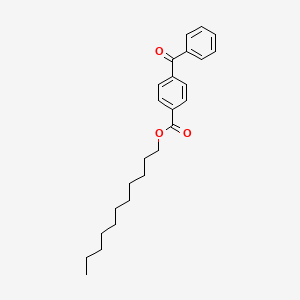

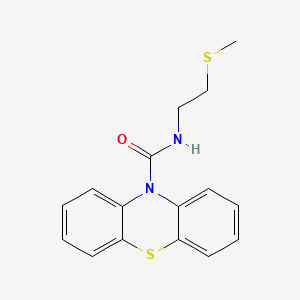
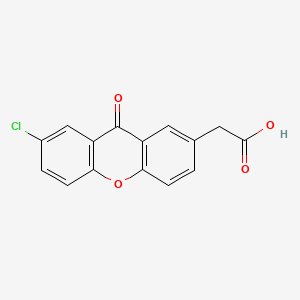
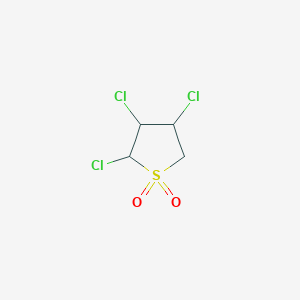
![2-[(Naphthalen-1-yl)amino]benzoyl chloride](/img/structure/B14641158.png)
![1-{4-[Dibutyl(methyl)silyl]butyl}piperidine](/img/structure/B14641160.png)
![2-({4-[2-(Methylsulfanyl)ethoxy]phenoxy}methyl)oxirane](/img/structure/B14641171.png)

![Propanoic acid, 2-hydroxy-3-[2-(2-propenyloxy)phenoxy]-](/img/structure/B14641179.png)
